5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a triazole ring, and multiple functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the triazole ring via a click chemistry approach. The final step involves the coupling of the amino and carboxamide groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the synthesis include ethyl bromoacetate, sodium azide, and various catalysts to facilitate the cyclization and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
Uniqueness
Compared to similar compounds, 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-4-31-19-12-8-6-10-16(19)23-26-18(15(3)32-23)13-29-21(24)20(27-28-29)22(30)25-17-11-7-5-9-14(17)2/h5-12H,4,13,24H2,1-3H3,(H,25,30) |
InChI Key |
DAEBHHALHRRIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4C)N |
Origin of Product |
United States |
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